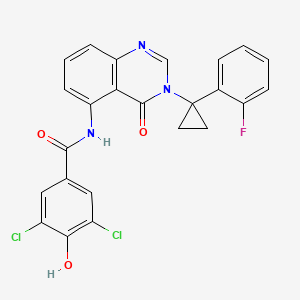
Hsd17B13-IN-75
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-75 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic applications in treating these liver diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-75 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. One method involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and diluted with distilled water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques, including purification and characterization steps to ensure the compound’s purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: Hsd17B13-IN-75 undergoes various chemical reactions, including oxidation and reduction. These reactions are facilitated by the enzyme HSD17B13, which acts as an oxidoreductase, interconverting ketones and secondary alcohols at different positions of steroidal substrates .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include DMSO, PEG300, and Tween 80. The reactions typically occur under controlled conditions to ensure the stability and activity of the compound .
Major Products: The major products formed from the reactions involving this compound are primarily related to its interaction with lipid droplets and the subsequent modulation of lipid metabolism in the liver .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-75 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology and medicine, this compound is being investigated for its potential therapeutic effects in treating NAFLD and NASH. The compound’s ability to modulate lipid droplet formation and degradation makes it a promising candidate for developing new treatments for liver diseases .
Wirkmechanismus
Hsd17B13-IN-75 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The compound’s mechanism of action involves the modulation of pathways related to lipid metabolism and inflammation .
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-75 is unique in its specific targeting of HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as those targeting HSD17B1 and HSD17B2. this compound is distinct in its ability to modulate lipid droplet formation and its potential therapeutic applications in liver diseases .
List of Similar Compounds:- Inhibitors of hydroxysteroid 17-beta dehydrogenase 1 (HSD17B1)
- Inhibitors of hydroxysteroid 17-beta dehydrogenase 2 (HSD17B2)
- Other lipid droplet-associated protein inhibitors
Eigenschaften
Molekularformel |
C24H16Cl2FN3O3 |
|---|---|
Molekulargewicht |
484.3 g/mol |
IUPAC-Name |
3,5-dichloro-N-[3-[1-(2-fluorophenyl)cyclopropyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H16Cl2FN3O3/c25-15-10-13(11-16(26)21(15)31)22(32)29-19-7-3-6-18-20(19)23(33)30(12-28-18)24(8-9-24)14-4-1-2-5-17(14)27/h1-7,10-12,31H,8-9H2,(H,29,32) |
InChI-Schlüssel |
ORMWHZIHJJKVPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC=C2F)N3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


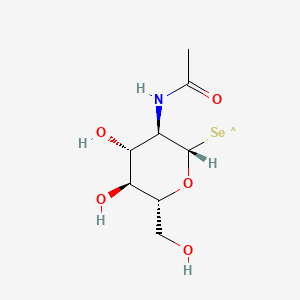

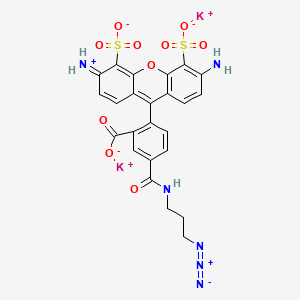
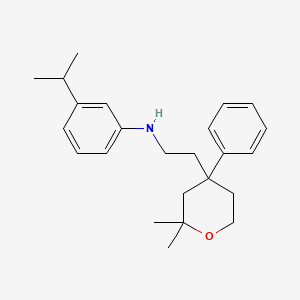
![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)
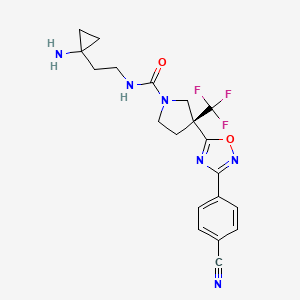
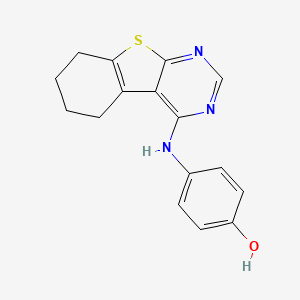
![3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one](/img/structure/B12376866.png)

![5-[6-[2-[7-[(4-Chloro-2-propan-2-yloxyphenyl)methylamino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenoxy]hexylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid](/img/structure/B12376878.png)
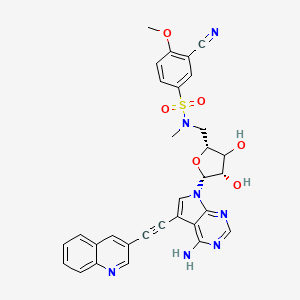
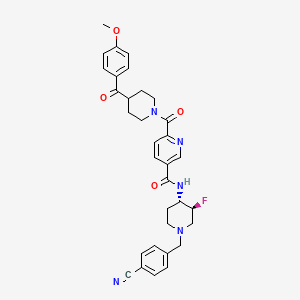
![N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B12376893.png)
![3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide](/img/structure/B12376901.png)
